Cas no 290-38-0 (1,2,4-Triazine (>90%))

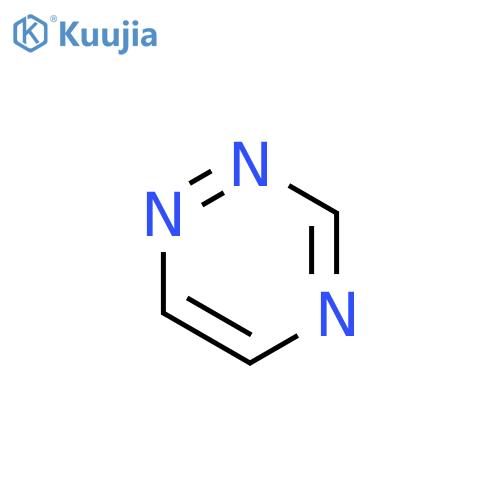

1,2,4-Triazine (>90%) structure

商品名:1,2,4-Triazine (>90%)

1,2,4-Triazine (>90%) 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Triazine

- as-Triazine

- 1,2,5-Triazine

- [1,2,4]Triazine

- InChI=1/C3H3N3/c1-2-5-6-3-4-1/h1-3

- MFCD07186237

- 1,2,4-Triazine (>90%)

- 290-38-0

- SB36408

- CHEBI:38057

- AKOS006286514

- CS-0450545

- Q27117363

- DTXSID50183190

- ZB0702

- SY291601

- DTXCID60105681

- 1,2,5-Triazine; as-Triazine

-

- MDL: MFCD07186237

- インチ: InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H

- InChIKey: FYADHXFMURLYQI-UHFFFAOYSA-N

- ほほえんだ: C1=CN=NC=N1

計算された属性

- せいみつぶんしりょう: 81.03279

- どういたいしつりょう: 81.033

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 37

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- 密度みつど: 1.173

- ふってん: 197 ºC

- フラッシュポイント: 92 ºC

- 屈折率: 1.5060 (estimate)

- PSA: 38.67

1,2,4-Triazine (>90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 95R0049-1g |

[1,2,4]Triazine |

290-38-0 | 96% | 1g |

¥13815.43 | 2025-01-20 | |

| TRC | T290380-250mg |

1,2,4-Triazine (>90%) |

290-38-0 | 250mg |

$ 1466.00 | 2023-09-06 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 95R0049-500mg |

[1,2,4]Triazine |

290-38-0 | 96% | 500mg |

¥8726.45 | 2025-01-20 | |

| A2B Chem LLC | AB33510-50mg |

1,2,4-Triazine |

290-38-0 | 50mg |

$389.00 | 2024-04-20 | ||

| A2B Chem LLC | AB33510-10mg |

1,2,4-Triazine |

290-38-0 | 10mg |

$183.00 | 2024-04-20 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 95R0049-5g |

[1,2,4]Triazine |

290-38-0 | 96% | 5g |

33904.74CNY | 2021-07-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 95R0049-5g |

[1,2,4]Triazine |

290-38-0 | 96% | 5g |

¥51414.37 | 2025-01-20 | |

| A2B Chem LLC | AB33510-250mg |

1,2,4-Triazine |

290-38-0 | 250mg |

$1544.00 | 2024-04-20 | ||

| Ambeed | A254924-1g |

1,2,4-Triazine |

290-38-0 | 95+% | 1g |

$1169.0 | 2024-08-03 | |

| TRC | T290380-10mg |

1,2,4-Triazine (>90%) |

290-38-0 | 10mg |

$ 64.00 | 2023-09-06 |

1,2,4-Triazine (>90%) 関連文献

-

Wafaa S. Hamama,Ghada G. El-Bana,Saad Shaaban,O. M. O. Habib,Hanafi H. Zoorob RSC Adv. 2016 6 24010

-

2. 623. Polyazabicyclic compounds. Part II. Further derivatives of benzo-1 : 2 : 4-triazineR. F. Robbins,K. Schofield J. Chem. Soc. 1957 3186

-

Galina A. Gazieva,Alexei N. Izmest'ev,Yulia V. Nelyubina,Natalya G. Kolotyrkina,Igor E. Zanin,Angelina N. Kravchenko RSC Adv. 2015 5 43990

-

Dmitry S. Kopchuk,Igor L. Nikonov,Albert F. Khasanov,Kousik Giri,Sougata Santra,Igor S. Kovalev,Emiliya V. Nosova,Sravya Gundala,Padmavathi Venkatapuram,Grigory V. Zyryanov,Adinath Majee,Oleg N. Chupakhin Org. Biomol. Chem. 2018 16 5119

-

Alexei N. Izmest'ev,Galina A. Gazieva,Lada V. Anikina,Sergey A. Pukhov,Valentina A. Karnoukhova,Natalya G. Kolotyrkina,Angelina N. Kravchenko New J. Chem. 2021 45 12271

290-38-0 (1,2,4-Triazine (>90%)) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:290-38-0)1,2,4-Triazine (>90%)

清らかである:99%

はかる:1g

価格 ($):1052.0